molecular formula C21H27N5O2 B7188324 N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B7188324
M. Wt: 381.5 g/mol
InChI Key: DVWZCLAJFIXEBR-UHFFFAOYSA-N
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Description

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopentyloxy group and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c27-20(16-25-11-13-26(14-12-25)19-7-3-4-10-22-19)24-17-8-9-21(23-15-17)28-18-5-1-2-6-18/h3-4,7-10,15,18H,1-2,5-6,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWZCLAJFIXEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the cyclopentyloxy group is introduced through nucleophilic substitution.

    Piperazine ring formation: The piperazine ring is synthesized separately, often starting from piperazine and introducing the pyridin-2-yl group through a coupling reaction.

    Acetamide linkage: The final step involves coupling the two synthesized intermediates via an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Purification processes: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

Scientific Research Applications

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptor sites and modulating their function.

    Pathways: Affecting cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
  • N-(6-ethoxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Uniqueness

N-(6-cyclopentyloxypyridin-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide stands out due to its cyclopentyloxy group, which imparts unique steric and electronic properties

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